[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid
Overview
Description
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is a chemical compound with the molecular formula C15H13FO2 . It is used in various scientific research and has potential applications in the synthesis of other compounds.
Molecular Structure Analysis
The molecular structure of “[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is characterized by the presence of a fluoro and methyl group on the phenyl ring . The exact structure and conformation can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” has a molecular weight of 244.26 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.Scientific Research Applications
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Scientific Field: Drug Discovery and Chemical Synthesis
- Application Summary : “[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is often used as a starting material or intermediate in the synthesis of various drugs and chemical compounds. It plays a crucial role in the development of new pharmaceuticals.
- Results or Outcomes : The outcomes also depend on the specific synthesis process. In general, the use of “[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” can help researchers create a wide range of complex organic compounds for pharmaceutical applications.
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Scientific Field: Material Science
- Application Summary : This compound can also be used in material science, particularly in the development of new materials with desired properties.
- Results or Outcomes : The results can include the creation of new materials with properties such as increased strength, improved thermal stability, or enhanced electrical conductivity.
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Scientific Field: Organic Synthesis
- Application Summary : This compound can be used as a reactant in organic synthesis . It can participate in various reactions to form new compounds.
- Results or Outcomes : The outcomes also depend on the specific synthesis process. In general, the use of this compound can help researchers create a wide range of complex organic compounds .
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Scientific Field: Material Science
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Scientific Field: Organic Chemistry
- Application Summary : This compound can be used as a reactant in various organic reactions . It can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
- Results or Outcomes : The outcomes also depend on the specific reaction process. In general, the use of this compound can help researchers create a wide range of complex organic compounds .
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Scientific Field: Material Science
properties
IUPAC Name |
2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXAADANLEPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742988 | |
Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid | |
CAS RN |
1375068-96-4 | |
Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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